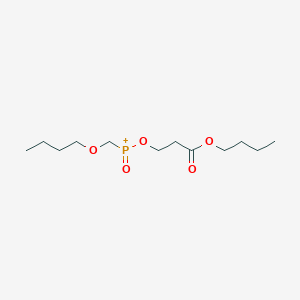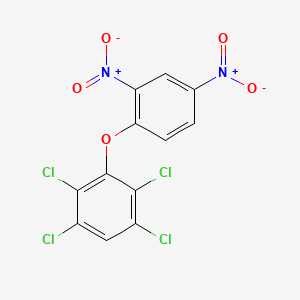
N-(4-Aminophenyl)-N-(methanesulfonyl)undecanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Aminophenyl)-N-(methanesulfonyl)undecanamide is a synthetic organic compound that features an amide linkage, a sulfonamide group, and a long aliphatic chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Aminophenyl)-N-(methanesulfonyl)undecanamide typically involves the following steps:
Formation of the Amide Bond: This can be achieved by reacting 4-aminophenylamine with undecanoic acid or its derivatives (such as undecanoyl chloride) in the presence of a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Introduction of the Sulfonamide Group: The resulting amide can then be reacted with methanesulfonyl chloride in the presence of a base like pyridine to introduce the sulfonamide group.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis equipment.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine or sulfonamide groups.
Reduction: Reduction reactions could target the amide or sulfonamide functionalities.
Substitution: The aromatic ring may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products would depend on the specific reactions and conditions but could include various oxidized, reduced, or substituted derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry
Catalysis: Potential use as a ligand in catalytic reactions.
Materials Science: Incorporation into polymers or other materials for enhanced properties.
Biology
Biological Activity: Investigation of its potential as an enzyme inhibitor or receptor ligand.
Medicine
Drug Development: Exploration of its potential as a therapeutic agent for various diseases.
Industry
Surfactants: Use in formulations for detergents or emulsifiers.
Lubricants: Potential use as an additive in lubricants for enhanced performance.
Mécanisme D'action
The mechanism of action would depend on the specific application. For example, if used as a drug, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-Aminophenyl)-N-(methanesulfonyl)decanamide: Similar structure but with a shorter aliphatic chain.
N-(4-Aminophenyl)-N-(methanesulfonyl)dodecanamide: Similar structure but with a longer aliphatic chain.
Uniqueness
N-(4-Aminophenyl)-N-(methanesulfonyl)undecanamide’s unique combination of an amide linkage, sulfonamide group, and specific aliphatic chain length may confer distinct properties, such as solubility, reactivity, and biological activity, compared to its analogs.
Propriétés
Numéro CAS |
61068-60-8 |
|---|---|
Formule moléculaire |
C18H30N2O3S |
Poids moléculaire |
354.5 g/mol |
Nom IUPAC |
N-(4-aminophenyl)-N-methylsulfonylundecanamide |
InChI |
InChI=1S/C18H30N2O3S/c1-3-4-5-6-7-8-9-10-11-18(21)20(24(2,22)23)17-14-12-16(19)13-15-17/h12-15H,3-11,19H2,1-2H3 |
Clé InChI |
SVDYFHKWYLBXEZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC(=O)N(C1=CC=C(C=C1)N)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


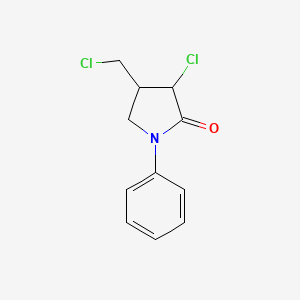

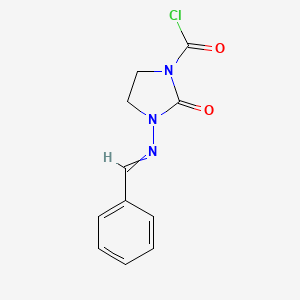
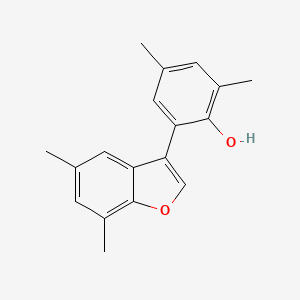
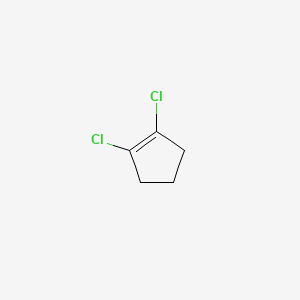

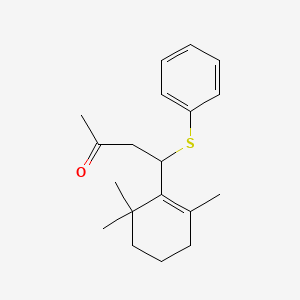
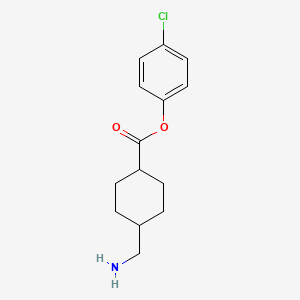
![4-ethoxy-5,6-dihydro-1H-benzo[h]quinazoline-2-thione](/img/structure/B14591725.png)
![N-[2-(2-Imino-4-phenyl-1,3-thiazol-3(2H)-yl)phenyl]acetamide](/img/structure/B14591727.png)

![Triethoxy[(2-methylphenoxy)methyl]silane](/img/structure/B14591742.png)
